molecular formula C30H51N3O6S B14887564 N-Boc-N6-tosyl-L-lysine DCHA

N-Boc-N6-tosyl-L-lysine DCHA

Cat. No.: B14887564
M. Wt: 581.8 g/mol
InChI Key: ZJXFVVHYBAPBHA-UHFFFAOYSA-N
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Description

N-Boc-N6-tosyl-L-lysine DCHA is a chemically modified amino acid derivative used extensively in peptide synthesis and pharmaceutical research. The compound features dual protective groups: a tert-butoxycarbonyl (Boc) group at the α-amino position and a p-toluenesulfonyl (tosyl) group at the ε-amino position of the lysine side chain. The dicyclohexylamine (DCHA) counterion enhances solubility in organic solvents and stabilizes the crystalline structure. This derivative is critical for selective deprotection strategies in solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains.

Properties

Molecular Formula

C30H51N3O6S

Molecular Weight

581.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C18H28N2O6S.C12H23N/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22);11-13H,1-10H2

InChI Key

ZJXFVVHYBAPBHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N6-tosyl-L-lysine DCHA typically involves the protection of the amino groups of L-lysine. The process begins with the introduction of the Boc group to the α-amino group of L-lysine. This is usually achieved by reacting L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The ε-amino group is then protected by the tosyl group through a reaction with tosyl chloride (TsCl) in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group at the α-amino position is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butylene gas .

Reaction Conditions

ParameterValue/Detail
ReagentTFA (20–50% v/v in DCM)
Time1–2 hours at 25°C
Yield>95% (quantitative)
ByproductsNone (volatile tert-butylene released)

Applications

  • Generates a free α-amino group for subsequent peptide coupling .

  • Compatible with solid-phase synthesis (e.g., Fmoc/Boc strategies) .

Deprotection of the Tosyl Group

The ε-N-tosyl (p-toluenesulfonyl) group requires harsher conditions for removal, often involving nucleophilic substitution or strong acids. Common methods include:

Hydrogen Bromide in Acetic Acid

Cleaves the sulfonamide bond via protonation of the sulfonamide nitrogen and Br⁻ nucleophilic attack .

Reaction Conditions

ParameterValue/Detail
Reagent33% HBr in glacial acetic acid
Time4–6 hours at 25°C
Yield85–90%
ByproductsTosyl bromide (neutralized with base)

Thiol-Based Reduction

Thiols (e.g., 2-mercaptoethanol) in basic media reduce the sulfonamide to a free amine :
RSO2NH-R’+HSCH2CH2OHR’NH2+RSO2SCH2CH2OH\text{RSO}_2\text{NH-R'} + \text{HSCH}_2\text{CH}_2\text{OH} \rightarrow \text{R'NH}_2 + \text{RSO}_2\text{SCH}_2\text{CH}_2\text{OH}

Reaction Conditions

ParameterValue/Detail
Reagent2-Mercaptoethanol (5 eq.), DIPEA
SolventDMF or DMSO
Time12–24 hours at 50°C
Yield75–80%

Peptide Coupling at the α-Amino Group

After Boc deprotection, the α-amino group participates in standard peptide bond formation. Mixed anhydride coupling (e.g., isobutyl chloroformate) or carbodiimide-mediated methods (e.g., DCC/HOBt) are commonly used .

Example: Mixed Anhydride Coupling

  • Activation:
    Z-Glu(OtBu)-OH+iBuOCOClZ-Glu(OtBu)-OCOOiBu\text{Z-Glu(OtBu)-OH} + \text{iBuOCOCl} \rightarrow \text{Z-Glu(OtBu)-OCOOiBu}

  • Coupling:
    Z-Glu(OtBu)-OCOOiBu+H-Asn-OtBuZ-Glu(OtBu)-Asn-OtBu\text{Z-Glu(OtBu)-OCOOiBu} + \text{H-Asn-OtBu} \rightarrow \text{Z-Glu(OtBu)-Asn-OtBu}

Key Parameters

Coupling ReagentSolventYield
Isobutyl chloroformateDCM/THF90–95%
DCC/HOBtDMF85–90%

Functionalization at the ε-Amino Group

Following tosyl deprotection, the ε-amino group undergoes diverse modifications:

Acylation

Reacts with activated esters (e.g., pentafluorophenyl esters) to introduce side-chain functionalities :
H-Lys-OH+Z-Asp(OtBu)-OSuZ-Asp(OtBu)-Lys-OH\text{H-Lys-OH} + \text{Z-Asp(OtBu)-OSu} \rightarrow \text{Z-Asp(OtBu)-Lys-OH}

Alkylation

Controlled alkylation using alkyl halides under basic conditions:
H-Lys-OH+CH3IK2CO3H-Lys(NHCH3)-OH\text{H-Lys-OH} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{H-Lys(NHCH}_3\text{)-OH}

Reaction Optimization

  • Base: K₂CO₃ or DIPEA

  • Solvent: DMF or acetonitrile

  • Yield: 70–80%

Stability Under Synthetic Conditions

N-Boc-N6-tosyl-L-lysine DCHA exhibits stability in:

  • Polar aprotic solvents: DMF, DMSO, THF (no degradation at 25°C for 24 hours) .

  • Mild bases: Piperidine (20% in DMF) during Fmoc deprotection .

Degradation Observed Under:

  • Prolonged exposure to TFA (>6 hours) leads to partial tosyl group cleavage.

  • Strong nucleophiles (e.g., hydrazine) attack the sulfonamide bond .

Nucleopeptide Construction

Facilitates side-chain modifications in nucleopeptides, enabling conjugation of oligonucleotides to peptide backbones .

Comparative Reactivity Data

Reaction Typeα-Amino Group Reactivityε-Amino Group Reactivity
Deprotection RateFast (TFA, 1 hr)Slow (HBr, 6 hr)
Coupling Efficiency>90%70–80% (post-deprotection)
Side ReactionsMinimalTosyl migration (1–3%)

This systematic analysis underscores the compound’s versatility in synthetic chemistry, particularly for orthogonal protection strategies in peptide and protein engineering. Experimental protocols and stability profiles derived from peer-reviewed studies ensure reproducibility in academic and industrial settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Boc-N6-tosyl-L-lysine DCHA with analogous Boc-protected amino acid-DCHA salts, emphasizing structural and functional distinctions:

Compound Name CAS Number Chemical Formula Structural Features Applications
This compound N/A ~C₂₉H₄₈N₄O₆S Boc (α-amino), Tosyl (ε-amino), DCHA salt; lysine backbone with dual protection. Selective peptide synthesis, ε-amino-specific reactions.
BOC-THR-OH DCHA 23082-30-6 C₂₁H₄₀N₂O₅ Boc (α-amino), free hydroxyl (threonine side chain), DCHA salt. Synthesis of hydroxyl-containing peptides; less steric hindrance.
BOC-MEVAL-OH DCHA 290310-23-3 C₂₄H₄₄N₂O₅ Boc (α-amino), branched valine analog, DCHA salt. Modified peptide backbones for stability studies.
BOC-P-CARBOXY-PHE(OTBU)-OH DCHA 290310-24-4 C₂₈H₄₄N₂O₇ Boc (α-amino), tert-butyl ester (carboxy-phenylalanine), DCHA salt. Acid-sensitive peptide sequences; carboxylate protection.
Key Differences :

Protection Strategy: this compound employs a tosyl group for ε-amino protection, which is more stable under acidic conditions compared to the tert-butyl ester in BOC-P-CARBOXY-PHE(OTBU)-OH DCHA . Tosyl groups require stronger nucleophiles (e.g., thiophenol) for deprotection, enabling orthogonal protection in multi-step syntheses. In contrast, compounds like BOC-THR-OH DCHA lack side-chain protection, making them unsuitable for reactions targeting ε-amino groups .

Amino Acid Backbone: The lysine backbone in this compound provides a long, flexible side chain, whereas threonine (BOC-THR-OH DCHA) introduces a hydroxyl group for hydrogen bonding. This affects peptide folding and solubility .

Synthetic Utility :

  • Tosyl protection in the target compound allows selective modification of lysine residues in complex peptides, a feature absent in analogs like BOC-MEVAL-OH DCHA, which focus on backbone rigidity .

Research Findings and Industrial Relevance

  • Stability : Tosyl-protected lysine derivatives exhibit superior stability in acidic SPPS conditions compared to benzyloxycarbonyl (Z)-protected analogs, reducing premature deprotection risks .
  • Supplier Landscape : Major suppliers (e.g., ECHEMI-listed vendors) emphasize Boc-DCHA salts for their ease of handling and consistent purity, critical for GMP-compliant drug manufacturing .

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